2-chloro-4-fluoro-N-(3-fluorophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluoro-N-(3-fluorophenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. This compound is characterized by the presence of chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(3-fluorophenyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-chloro-4-fluorobenzenesulfonyl chloride with 3-fluoroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-N-(3-fluorophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Chloro-4-fluoro-N-(3-fluorophenyl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antibacterial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(3-fluorophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it can inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby preventing the bacteria from synthesizing essential compounds . This inhibition leads to the disruption of bacterial cell growth and replication.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorotoluene: Another fluorinated aromatic compound with similar reactivity.
2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: A compound with additional fluorine atoms, which can influence its chemical behavior.
Uniqueness
2-Chloro-4-fluoro-N-(3-fluorophenyl)benzene-1-sulfonamide is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, combined with the sulfonamide group. This combination imparts specific chemical properties, such as increased reactivity and potential biological activity, making it valuable in various applications.
Properties
Molecular Formula |
C12H8ClF2NO2S |
---|---|
Molecular Weight |
303.71 g/mol |
IUPAC Name |
2-chloro-4-fluoro-N-(3-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8ClF2NO2S/c13-11-7-9(15)4-5-12(11)19(17,18)16-10-3-1-2-8(14)6-10/h1-7,16H |
InChI Key |
VFJZJIGRMSLMLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.